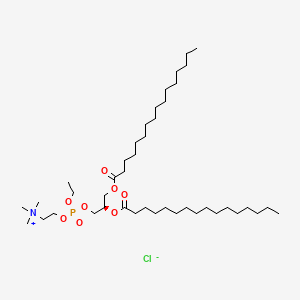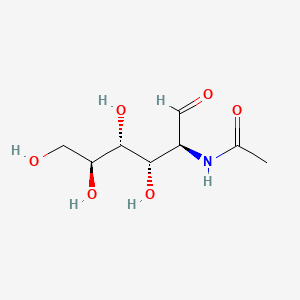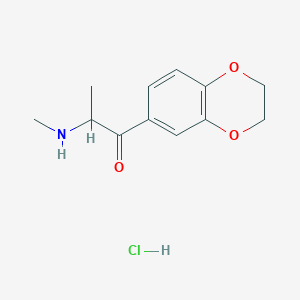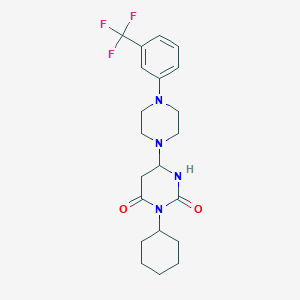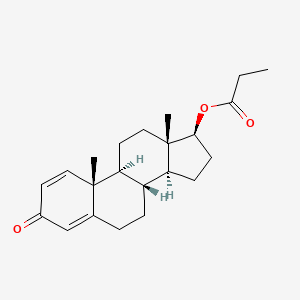
ボルデノン プロピオネート
説明
Boldenone Propionate is a derivative of testosterone, specifically testosterone with a double bond between the C1 and C2 positions . It is an anabolic steroid developed primarily for veterinary use, especially for the treatment of horses . It is not indicated for use in humans in the US and is only available through veterinary clinics .
Synthesis Analysis
Boldenone can be synthesized from androstenedione (AD) in two steps by a dual-enzyme cascade of 17β-hydroxysteroid dehydrogenase (17β-HSD) and 3-sterone-Δ1-dehydrogenase (KstD). The conversion efficiency of three isoenzymes of 17β-HSD from Mycobacterium sp. LY-1 for substrate AD was first analyzed. After that, the 17β-HSD2 with high selectivity and specificity for AD was screened and co-expressed with KstD3 in Escherichia coli BL21 to construct a dual-enzyme catalytic system .Molecular Structure Analysis
The crystal structures of boldenone base, boldenone acetate, boldenone propionate, boldenone cypionate, and a boldenone acetate polymorph obtained by high throughput screening were investigated . The molecular packing in the crystals is driven by dominant H⋯H intermolecular contacts, followed by O⋯H/H⋯O contacts and to a lesser degree C⋯H/H⋯C contacts .Chemical Reactions Analysis
The in-source fragmentations of seventeen selected steroid esters, commonly found in illicit samples, were determined by applying different cone voltages (12, 20, 30, and 40 V). A spectral library was created for these steroid esters based on the four stages of in-source fragmentation spectra .Physical and Chemical Properties Analysis
Boldenone Propionate has a molecular formula of C22H30O3 and a molecular weight of 342.47 . It is slightly soluble in chloroform and methanol .科学的研究の応用
結晶構造と分子構造
ボルデノンは、アンドロスタ-1,4-ジエン-17β-オール-3-オンとしても知られており、テストステロンから誘導されたアナボリックアンドロゲンステロイドです . ボルデノンベース、ボルデノンアセテート、ボルデノン プロピオネート、ボルデノン シピオネート、およびハイスループットスクリーニングで得られたボルデノンアセテート多形の結晶構造が調べられています . この研究は、結晶中の分子充填について貴重な洞察を提供しており、これは、支配的なH⋯H分子間接触、続いてO⋯H/H⋯O接触、および程度は低いですが、C⋯H/H⋯C接触によって駆動されます .
ステロイド合成
ボルデノンは、17β-ヒドロキシステロイドデヒドロゲナーゼ(17β-HSD)と3-ステロン-Δ 1 -デヒドロゲナーゼ(KstD)のデュアル酵素カスケードによる2段階で、アンドロステンジオン(AD)から生成されます . マイコバクテリア属の17β-HSDの3つのアイソエンザイムの、基質ADに対する変換効率が分析されましたLY-1 . 結果は、17β-HSDとKstDのデュアル酵素発現系を構築することで、ADからのボルデノンの合成を達成できることを示しました .
タンパク質合成
ボルデノンは、タンパク質合成を促進するタンパク質同化アンドロゲンステロイドです . この特性は、ヘルスケアと獣医学の分野で貴重な化合物となっています .
窒素貯蔵
ボルデノンは、細胞の成長と修復に不可欠な窒素貯蔵をサポートしています . この特性は、怪我からの迅速な回復が頻繁に必要とされる、スポーツとフィットネスの分野で特に有益です。
腎臓エリスロポエチン放出
ボルデノンは、腎臓からのエリスロポエチンの放出を促進します<a aria-label="2: " data-citationid="b887a3c1-c5a2-91cb-fdf6-d856f165f5de-30
作用機序
Target of Action
Boldenone Propionate primarily targets the Androgen Receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .
Mode of Action
Boldenone Propionate, like other anabolic-androgenic steroids (AAS), is an agonist of the androgen receptor (AR) . It binds to the androgen receptor, which then regulates gene transcription . This interaction leads to changes at the cellular level, affecting protein synthesis and other cellular functions .
Biochemical Pathways
It is known that the activation of the androgen receptor by boldenone can lead to increased protein synthesis and nitrogen retention . This can have downstream effects on muscle growth and development .
Pharmacokinetics
It is known that boldenone has a half-life of approximately 14 days . This long half-life suggests that the compound has a prolonged duration of action, which can influence its bioavailability and effects.
Result of Action
The primary result of Boldenone Propionate’s action is an increase in anabolic activity with low androgenic potency . This can lead to increased nitrogen retention, protein synthesis, appetite stimulation, and the release of erythropoietin in the kidneys . These effects can contribute to muscle growth and development .
Action Environment
The action, efficacy, and stability of Boldenone Propionate can be influenced by various environmental factors. For instance, the presence of other substances, such as other anabolic steroids, can affect the action of Boldenone Propionate . Additionally, individual factors such as the user’s overall health, age, and genetic makeup can also influence the compound’s action and efficacy.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Boldenone Propionate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is 17β-hydroxysteroid dehydrogenase (17β-HSD), which is involved in the conversion of androstenedione to boldenone . Additionally, Boldenone Propionate interacts with androgen receptors, leading to the activation of anabolic pathways that promote protein synthesis and muscle growth . The nature of these interactions involves binding to the active sites of enzymes and receptors, resulting in conformational changes that enhance their activity.
Cellular Effects
Boldenone Propionate exerts various effects on different types of cells and cellular processes. In muscle cells, it promotes protein synthesis and inhibits protein degradation, leading to increased muscle mass . It also influences cell signaling pathways by activating the androgen receptor, which in turn regulates gene expression related to muscle growth and repair . Additionally, Boldenone Propionate affects cellular metabolism by increasing the uptake of amino acids and enhancing the production of energy through oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of Boldenone Propionate involves its binding to androgen receptors in target tissues. This interaction results in the modulation of gene expression, leading to increased synthesis of proteins involved in muscle growth and repair . Additionally, Boldenone Propionate can inhibit the activity of enzymes involved in protein degradation, further promoting muscle anabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boldenone Propionate can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that Boldenone Propionate can have sustained effects on muscle growth and erythropoiesis, but its efficacy may decrease over time due to the development of tolerance . In vitro studies have demonstrated that Boldenone Propionate can maintain its anabolic effects for several weeks, while in vivo studies have shown that its effects can last for several months .
Dosage Effects in Animal Models
The effects of Boldenone Propionate vary with different dosages in animal models. At low doses, the compound promotes muscle growth and improves nitrogen retention without significant adverse effects . At high doses, Boldenone Propionate can cause toxic effects, such as liver damage, kidney dysfunction, and hormonal imbalances . Threshold effects have been observed, where the anabolic effects plateau at higher doses, indicating that there is a limit to the benefits that can be achieved with increased dosage .
Metabolic Pathways
Boldenone Propionate is involved in several metabolic pathways, including those related to steroid metabolism and protein synthesis. The compound is metabolized by enzymes such as 17β-hydroxysteroid dehydrogenase and 3-sterone-Δ1-dehydrogenase, which convert it to active and inactive metabolites . These metabolic pathways are essential for the regulation of boldenone levels in the body and its overall anabolic effects . Additionally, Boldenone Propionate can influence metabolic flux by increasing the availability of amino acids for protein synthesis and enhancing the production of energy through oxidative phosphorylation .
Transport and Distribution
Boldenone Propionate is transported and distributed within cells and tissues through various mechanisms. It can bind to transport proteins in the blood, such as albumin and sex hormone-binding globulin, which facilitate its delivery to target tissues . Once inside the cells, Boldenone Propionate can interact with intracellular binding proteins that direct its localization to specific compartments, such as the nucleus and mitochondria . This distribution is crucial for its anabolic effects, as it ensures that the compound reaches the sites where it can exert its actions .
Subcellular Localization
The subcellular localization of Boldenone Propionate is essential for its activity and function. The compound can be directed to specific compartments within the cell, such as the nucleus, where it can interact with androgen receptors and modulate gene expression . Additionally, Boldenone Propionate can localize to the mitochondria, where it can enhance energy production and support cellular metabolism . Post-translational modifications, such as phosphorylation and acetylation, can also influence the localization and activity of Boldenone Propionate by altering its interactions with other biomolecules .
特性
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h9,11,13,16-19H,4-8,10,12H2,1-3H3/t16-,17-,18-,19-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJOJMSGJSWPSE-BLQWBTBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017193 | |
| Record name | Boldenone propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
977-32-2 | |
| Record name | (17beta)-17-(1-Oxopropoxy)androsta-1,4-dien-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000977322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boldenone propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boldenone propionate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J73SJ6F4RK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


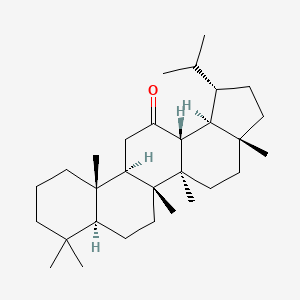

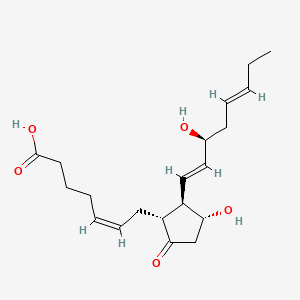
![Azeto[1,2-c]pyrrolo[1,2-a]imidazole](/img/structure/B593038.png)
![1-[2-(2-PHENYL-3H-IMIDAZOL-4-YL)-ETHYL]-PIPERIDINE](/img/no-structure.png)
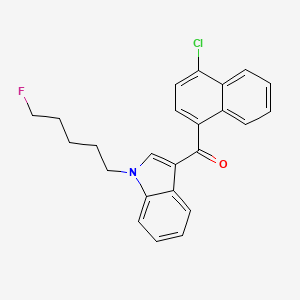
![Diethyl methyl[(1,2-thiazol-3-yl)methyl]propanedioate](/img/structure/B593045.png)
